molecular formula C20H24N2O5S B6573430 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide CAS No. 946292-93-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide

Cat. No.: B6573430
CAS No.: 946292-93-9
M. Wt: 404.5 g/mol
InChI Key: WUUJKSLXQPZHQC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 5. Its structural design combines sulfonamide and aryl methoxy groups, which are common pharmacophores in kinase inhibitors and anticancer agents.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-9-16(13-17(14)22)21-20(23)15-8-10-18(26-2)19(12-15)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJKSLXQPZHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Construction

The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reaction . For regioselective functionalization at the 7-position, the following route is proposed:

  • Starting Material : 7-Nitro-3,4-dihydroquinolin-1(2H)-one

    • Reduced to 7-amino-3,4-dihydroquinolin-1(2H)-one using hydrogenation (H₂, Pd/C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C).

    • Reaction Conditions :

      • Solvent: Ethanol or methanol

      • Temperature: 25–50°C

      • Pressure: 1–5 atm H₂.

  • Sulfonation at the 1-Position :

    • The amine at position 7 is protected (e.g., with Boc or acetyl groups) to prevent undesired sulfonation.

    • Reaction with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) introduces the ethanesulfonyl moiety:

      7-Amino-THQ+CH3CH2SO2ClBase1-(Ethanesulfonyl)-7-amino-THQ\text{7-Amino-THQ} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-(Ethanesulfonyl)-7-amino-THQ}
    • Optimization Notes :

      • Use of anhydrous dichloromethane or THF minimizes hydrolysis.

      • Stoichiometric base (2–3 equivalents) ensures complete deprotonation.

  • Deprotection :

    • Removal of the protecting group (e.g., acidic hydrolysis for Boc) yields the free amine at position 7.

Alternative Route: Direct Functionalization of Tetrahydroquinoline

An alternative approach involves constructing the ethanesulfonyl group earlier in the synthesis:

  • Starting Material : 7-Nitro-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline

    • Synthesized by reacting 1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride under basic conditions, followed by nitration at position 7.

    • Nitration Conditions :

      • Nitrating agent: HNO₃/H₂SO₄

      • Temperature: 0–5°C to avoid over-nitration.

  • Reduction of Nitro Group :

    • Catalytic hydrogenation (H₂, Ra-Ni) converts the nitro group to an amine.

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Acid Chloride Preparation

  • Starting Material : 3,4-Dimethoxybenzoic Acid

    • Treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:

      3,4-(MeO)2C6H3COOH+SOCl23,4-(MeO)2C6H3COCl+SO2+HCl\text{3,4-(MeO)}_2\text{C}_6\text{H}_3\text{COOH} + \text{SOCl}_2 \rightarrow \text{3,4-(MeO)}_2\text{C}_6\text{H}_3\text{COCl} + \text{SO}_2 + \text{HCl}
    • Reaction Conditions :

      • Solvent: Toluene or dichloromethane

      • Temperature: Reflux (40–80°C)

      • Duration: 2–4 hours.

  • Purification :

    • Distillation under reduced pressure removes excess SOCl₂ and byproducts.

Amide Coupling: Final Step Assembly

The coupling of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine and 3,4-dimethoxybenzoyl chloride is achieved via Schotten-Baumann reaction :

  • Reaction Setup :

    • The amine (1 equiv) is dissolved in a biphasic system (e.g., water/dichloromethane).

    • Benzoyl chloride (1.2 equiv) is added dropwise under vigorous stirring.

    • A base (e.g., NaOH, K₂CO₃) maintains pH 8–10 to scavenge HCl.

  • Optimization Considerations :

    • Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rate by shuttling ions between phases.

    • Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of acyl chloride).

  • Workup and Isolation :

    • The organic layer is separated, washed with dilute HCl (to remove excess base) and brine, then dried over Na₂SO₄.

    • Solvent evaporation yields the crude product, which is purified via recrystallization (e.g., ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

Parameter Method Expected Outcome
Purity of 7-Amino-THQHPLC (C18 column)≥98% (UV detection at 254 nm)
Sulfonation Completion¹H NMR (DMSO-d₆)δ 3.2–3.4 ppm (quartet, SO₂CH₂CH₃)
Amide Bond FormationIR Spectroscopy1650–1680 cm⁻¹ (C=O stretch)
Final Product Melting PointDifferential Scanning Calorimetry180–185°C (sharp endotherm)

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation :

    • Competing sulfonation at the 8-position is minimized by steric hindrance (using bulky solvents) and low-temperature conditions.

  • Amine Protection-Deprotection :

    • Boc protection is preferred over acetyl due to milder deprotection conditions (TFA/CH₂Cl₂ vs. harsh acidic hydrolysis).

  • Acyl Chloride Stability :

    • Storage under inert atmosphere (N₂/Ar) at –20°C prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The ethanesulfonyl group can be reduced to an ethyl group under strong reducing conditions.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Ethyl-substituted tetrahydroquinoline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the ethanesulfonyl group may impart unique pharmacokinetic properties, such as improved solubility and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The ethanesulfonyl group could enhance binding affinity to certain proteins, while the tetrahydroquinoline core could interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name / ID Substituent at Position 1 Substituent at Position 7 Molecular Weight (g/mol) Key Functional Features
Target Compound Ethanesulfonyl 3,4-Dimethoxybenzamide ~430 (estimated) Sulfonyl group enhances metabolic stability; dimethoxy groups may improve solubility and target binding
10a () Tetrahydro-2H-pyran-4-carbonyl 4-(Trifluoromethoxy)benzamide ~453 Acyl group increases lipophilicity; trifluoromethoxy improves membrane permeability
10b () Cyclohexanecarbonyl 4-(Trifluoromethoxy)benzamide ~439 Bulky cyclohexane may reduce off-target interactions but decrease solubility
IIIa () Benzenesulfonamide 2-(4-Methoxystyryl) ~469 Styryl group introduces π-π stacking potential; sulfonamide enhances kinase inhibition
Compound Thiophen-2-ylsulfonyl 4-Ethoxybenzamide 442.6 Thiophene sulfonyl may alter electronic properties; ethoxy group modulates pharmacokinetics
Compound 4-Fluorobenzenesulfonyl 2,6-Dimethoxybenzamide ~445 (estimated) Fluorine substitution improves metabolic stability; ortho-dimethoxy may sterically hinder binding

Pharmacological and Physicochemical Comparisons

  • Target vs. 10a/10b (): The ethanesulfonyl group in the target compound replaces the acyl groups in 10a/10b. Sulfonyl moieties generally confer higher metabolic stability compared to esters or ketones, reducing rapid hepatic clearance.
  • Target vs. IIIa ():
    IIIa’s styryl-linked sulfonamide introduces a planar, conjugated system absent in the target compound. This structural feature may improve binding to ATP pockets in kinases but could increase susceptibility to oxidative degradation .

  • Target vs. Compound: The thiophene sulfonyl group in introduces sulfur-mediated hydrogen bonding, which may enhance interactions with cysteine residues in targets like tubulin or kinases.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound possesses a complex structure that includes:

  • Tetrahydroquinoline moiety : Known for its ability to interact with various biological targets.
  • Ethanesulfonyl group : Enhances solubility and biological activity.
  • Dimethoxybenzamide : Contributes to its pharmacological properties.

Key Properties

PropertyValue
Molecular FormulaC19H22N2O4S
Molecular Weight374.46 g/mol
LogP2.7688
Polar Surface Area62.192 Ų

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease processes. The sulfonamide functional group plays a crucial role in these interactions by mimicking natural substrates or inhibitors.

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • K562 Cell Line : The compound showed promising results with an IC50 value comparable to established chemotherapeutics.
  • Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects on K562 cells using the MTT assay. The results indicated that the compound had a significant inhibitory effect on cell viability, suggesting potential as an anticancer agent .
  • Multidrug Resistance Reversal :
    • In another investigation focusing on multidrug-resistant cancer cells (K562/A02), derivatives of tetrahydroquinoline were shown to enhance the efficacy of conventional drugs like verapamil. This suggests that this compound could play a role in overcoming drug resistance .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural modifications:

Compound NameIC50 (μM)Activity Type
This compound0.65Anticancer
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide0.80Anticancer
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide0.90Anticancer

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the ethanesulfonyl group shows distinct peaks at δ 1.4–1.6 ppm (CH3) and δ 3.3–3.5 ppm (SO2CH2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 440.5 for C23H21FN2O4S) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with UV detection at λmax ~255 nm .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency, while dichloromethane minimizes side reactions during amide coupling .
  • Temperature Control : Maintain sulfonylation at 0–5°C to prevent over-sulfonation; amide coupling proceeds optimally at room temperature .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Workup Strategies : Neutralize acidic byproducts with aqueous NaHCO3 and extract with ethyl acetate to isolate intermediates .

How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?

Q. Advanced

Assay Validation : Compare studies for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .

Purity Assessment : Re-evaluate compound purity via HPLC and NMR; impurities >2% can skew activity .

Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluorobenzamide derivatives) to identify substituent-dependent trends .

What methodological approaches are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

Substituent Variation :

  • Replace ethanesulfonyl with methanesulfonyl or benzenesulfonyl to assess steric/electronic effects .
  • Modify 3,4-dimethoxy groups to nitro or halogen substituents to study hydrophobicity and hydrogen bonding .

In Vitro Screening : Test analogs against target receptors (e.g., RORγ) using luciferase reporter assays .

Molecular Docking : Use software like AutoDock Vina to predict binding modes with crystallographic structures (e.g., PDB ID 4NIE) .

Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and LogP values to optimize bioavailability .

How can researchers evaluate the compound’s metabolic stability and potential toxicity?

Q. Advanced

Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Toxicity Profiling :

  • Conduct MTT assays on HepG2 cells to assess cytotoxicity .
  • Measure hERG channel inhibition (patch-clamp electrophysiology) to evaluate cardiac risk .

Comparative Analysis : Benchmark against reference compounds (e.g., SR1078 or ML209) with known metabolic profiles .

What strategies resolve discrepancies in receptor binding affinity across studies?

Q. Advanced

Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .

Radioligand vs. Fluorescent Assays : Validate results using both [3H]-labeled competition binding and TR-FRET (time-resolved fluorescence energy transfer) .

Allosteric Modulation : Test if the compound acts as an inverse agonist (e.g., RORγ) or competitive antagonist using cAMP/GTPγS assays .

Cryo-EM/XRPD : Resolve crystal structures of ligand-receptor complexes to identify binding pocket interactions .

How to design a robust in vivo efficacy study for this compound?

Q. Advanced

Model Selection : Use transgenic mice (e.g., RORγ-overexpressing) for target-specific efficacy .

Dosing Regimen : Optimize based on pharmacokinetic data (e.g., t1/2 = 4–6 hours suggests bid dosing) .

Biomarker Monitoring : Quantify inflammatory cytokines (IL-17, TNF-α) via ELISA in serum .

Control Groups : Include analogs (e.g., fluorobenzamide derivatives) and standard inhibitors (e.g., SR1001) for comparative efficacy .

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